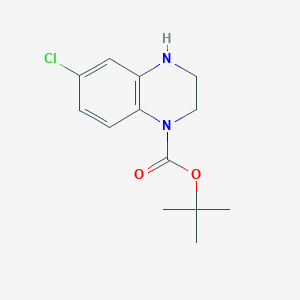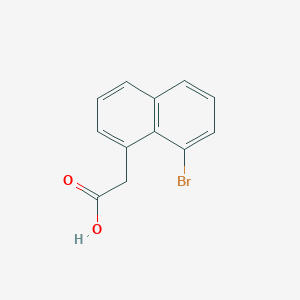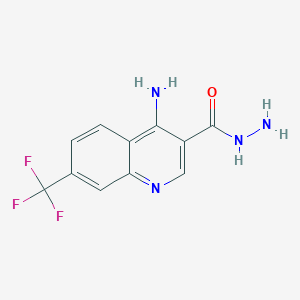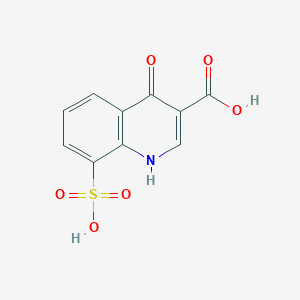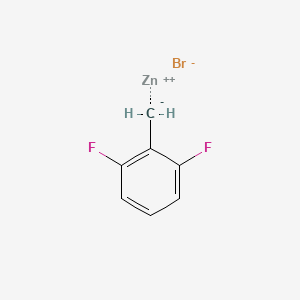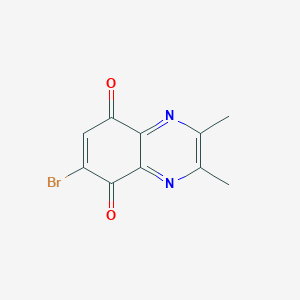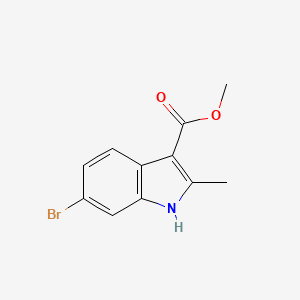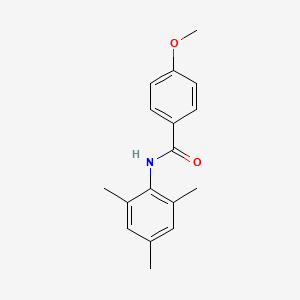
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is a heterocyclic aromatic compound that features a naphthyridine core substituted with a trifluoromethyl group at the 3-position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 1,8-naphthyridine.
Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and 1,8-naphthyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyridine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The naphthyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)phenyl isocyanate: Used in organic synthesis and pharmaceuticals.
Trifluoromethylpyridine: Known for its applications in agrochemicals and materials science.
2-Methyl-4-(trifluoromethyl)phenyl compounds: Utilized in drug development and materials science.
Uniqueness
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60467-68-7 |
|---|---|
Formule moléculaire |
C15H9F3N2 |
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H |
Clé InChI |
FCPIMUNXDNYLHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


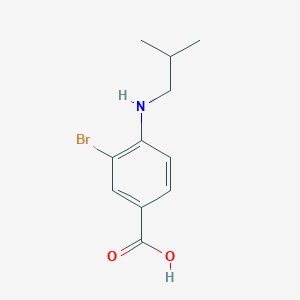
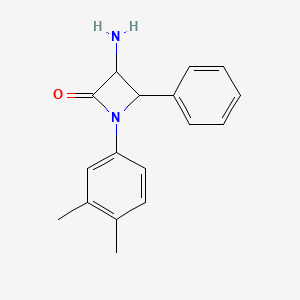
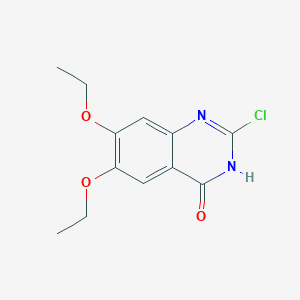
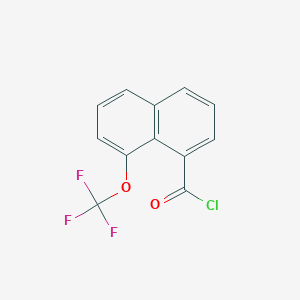
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
